N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hybrid heterocyclic compound featuring a thiophene ring substituted with a bromine atom, a 1,2,4-triazole core with a 4-chlorophenyl and phenyl group, and an acetohydrazide linker with a sulfanyl bridge. Its synthesis likely follows established protocols for analogous triazole-thiophene hybrids, involving cyclocondensation of thiosemicarbazides or nucleophilic substitution reactions, as seen in related compounds (e.g., ). The (E)-configuration of the imine group is critical for its bioactivity, as confirmed by X-ray crystallography in structurally similar molecules ().
Properties
Molecular Formula |
C21H15BrClN5OS2 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15BrClN5OS2/c22-18-11-10-17(31-18)12-24-25-19(29)13-30-21-27-26-20(14-6-8-15(23)9-7-14)28(21)16-4-2-1-3-5-16/h1-12H,13H2,(H,25,29)/b24-12+ |
InChI Key |
ABVSBUYHCFBRKZ-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(S3)Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(S3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the 1,2,4-Triazole Core
The triazole moiety is synthesized via cyclization of a thiosemicarbazide intermediate. Adapted from:
Procedure:
-
Starting Material : 4-Chlorobenzoic acid is esterified to methyl 4-chlorobenzoate using methanol and H₂SO₄ (yield: 80%).
-
Hydrazide Formation : Treatment with hydrazine hydrate in ethanol yields 4-chlorobenzohydrazide (m.p. 165–167°C, yield: 90%).
-
Thiosemicarbazide Synthesis : Reacting the hydrazide with CS₂ and KOH in ethanol produces a potassium thiosemicarbazide salt (yield: 94%).
-
Cyclization : Acid-catalyzed cyclization (H₂SO₄, 0°C) forms 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (m.p. 198–200°C, yield: 81%).
Modification for Triazole :
To obtain the 1,2,4-triazole variant, the thiol intermediate undergoes nucleophilic substitution with chloroacetohydrazide in ethanol under reflux, yielding the triazole-thioacetohydrazide.
Sulfanylation to Introduce the Thioether Linkage
Procedure :
The triazole-thiol (1 mmol) is reacted with chloroacetohydrazide (1.2 mmol) in ethanol containing K₂CO₃ (2 mmol) at 80°C for 6 hours. The product is purified via recrystallization from ethanol/water (1:1).
Characterization :
-
¹H NMR (CDCl₃) : δ 11.0 (s, 1H, NH), 7.00–7.80 (m, 15H, Ar-H), 4.95 (s, 2H, OCH₂), 4.00 (s, 2H, SCH₂).
Condensation with 5-Bromothiophene-2-carbaldehyde
Schiff Base Formation
The final step involves condensation of the triazole-thioacetohydrazide with 5-bromothiophene-2-carbaldehyde to form the (E)-hydrazone. Adapted from:
Procedure :
-
Reaction Conditions : Equimolar amounts of triazole-thioacetohydrazide (1 mmol) and 5-bromothiophene-2-carbaldehyde (1.1 mmol) are refluxed in absolute ethanol (25 mL) for 5 hours.
-
Work-Up : The solvent is evaporated under reduced pressure, and the residue is washed with n-hexane to remove excess aldehyde. The product is recrystallized from ethanol (yield: 86%, m.p.: 445–446 K).
Stereochemical Control :
The (E)-isomer is favored due to steric hindrance between the thiophene bromine and triazole phenyl groups, as confirmed by DFT calculations.
Characterization of the Final Product
Spectroscopic Data :
-
IR : Disappearance of N-H₂ stretch (3320 cm⁻¹) and C=O shift to 1620 cm⁻¹ confirm hydrazone formation.
-
¹H NMR (CDCl₃) : δ 10.5 (s, 1H, NH, H-bonded to S), 7.80–6.70 (m, 12H, Ar-H), 5.10 (s, 2H, SCH₂), 4.20 (s, 2H, N=CH).
Elemental Analysis :
Optimization and Mechanistic Insights
Chemical Reactions Analysis
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, potentially reducing the azomethine group to an amine.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide demonstrates antibacterial and antifungal activity against various pathogens. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of various enzymes, including those involved in inflammatory pathways. Molecular docking studies indicate that it may effectively bind to targets such as lipoxygenase, suggesting its utility in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of this compound in different applications:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Anticancer Efficacy | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 45 µM after 48 hours of treatment. |
| Study 3 | Enzyme Inhibition | Showed potential as a lipoxygenase inhibitor with a binding affinity comparable to known inhibitors in molecular docking simulations. |
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Key Observations:
The 4-chlorophenyl group on the triazole may confer higher metabolic stability than bromophenyl analogues (), as chlorine’s smaller size reduces steric hindrance.
Bioactivity Trends :
- Triazole-thiophene hybrids (e.g., ) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Escherichia coli.
- Compounds with benzimidazole sulfanyl groups () show enhanced antifungal activity (e.g., IC₅₀ = 12.5 µM against Candida albicans), attributed to their planar aromatic systems.
Physicochemical and Spectroscopic Comparisons
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 4.5 |
| Solubility (mg/mL) | <0.1 (DMSO) | 0.3 (DMSO) | <0.1 (DMSO) |
| ¹H NMR (δ, ppm) | 11.85 (s, NH) | 10.39 (s, OH) | 11.2 (s, NH) |
Biological Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its potential biological activities. This compound features a bromothiophene moiety and a triazole ring, which are known to contribute to various pharmacological effects. The hydrazide functional group enhances its reactivity and potential interactions with biological targets.
- Molecular Formula : C21H15BrClN5OS2
- Molecular Weight : 532.9 g/mol
- Structural Features : The compound includes a bromothiophene unit, a triazole ring, and a hydrazide linkage, which collectively influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity
Studies have shown that derivatives of triazoles, including this compound, display varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains such as Pseudomonas aeruginosa .
- The presence of specific substituents on the triazole ring significantly influences the antibacterial potency. For example, compounds with 4-chlorophenyl substitutions exhibited varied efficacy depending on their structural configurations .
2. Anti-proliferative Activity
The anti-proliferative effects of this compound have been evaluated against various cancer cell lines:
- Cell Lines Tested : Hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116).
- Results : The compound demonstrated significant anti-proliferative activity in these cell lines, with effectiveness comparable to established anticancer agents like Doxorubicin .
Research Findings and Case Studies
A comprehensive examination of the biological activity of this compound reveals several key findings:
Table 1: Summary of Biological Activities
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and bacterial metabolism.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves:
- Triazole ring formation : Reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux to form the intermediate 4-chlorophenyl-4-phenyl-1,2,4-triazole-3-thiol .
- Hydrazide coupling : Condensation of the triazole intermediate with 5-bromothiophene-2-carbaldehyde in ethanol or DMF, using acetic acid as a catalyst, under reflux for 6–8 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Optimization : Adjusting solvent polarity (e.g., DMF for faster kinetics), temperature (70–80°C), and stoichiometric ratios (1:1.2 aldehyde:triazole) can improve yields to ~75–85% .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR to confirm hydrazone (-NH-N=CH-) and triazole ring protons (δ 7.8–8.2 ppm for aromatic protons).
- IR : Peaks at 1650–1680 cm (C=O stretch) and 3200–3300 cm (N-H stretch).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 568.2) .
Q. How is preliminary biological activity screening conducted?
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–128 µg/mL) .
- Anticancer screening : MTT assay on HeLa or MCF-7 cells (IC calculation after 48-hour exposure) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromothiophene vs. chlorophenyl groups) influence bioactivity?
- The 5-bromothiophene moiety enhances electron-withdrawing effects, increasing electrophilicity and interaction with bacterial enzymes (e.g., dihydrofolate reductase). Comparative SAR studies show a 4× increase in antimicrobial potency compared to chlorophenyl analogs .
- Thiophene’s sulfur atom may improve membrane permeability, as evidenced by logP values (2.8 vs. 2.2 for phenyl derivatives) .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
Discrepancies in reported IC values (e.g., 12 µM vs. 45 µM in anticancer assays) may arise from:
- Assay conditions : Serum content in cell media (e.g., 10% FBS reduces free compound availability).
- Substituent positioning : Meta vs. para substitution on the phenyl ring alters steric hindrance at target sites .
- Purity : HPLC purity >98% is critical; impurities ≥5% can skew results .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Acetylation of the hydrazide group reduces logP from 2.8 to 1.9, enhancing aqueous solubility.
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) increases plasma half-life from 2 to 8 hours in rodent models .
Key Research Recommendations
- Prioritize crystallographic studies to resolve 3D structure and ligand-target interactions (e.g., with DNA gyrase or tubulin).
- Explore synergistic effects with existing antibiotics (e.g., ciprofloxacin) to combat resistance .
- Use metabolomics (LC-MS/MS) to identify phase I/II metabolites in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
